molecular formula C8H10NO4Sb B12803698 p-Acetamidobenzenestibonic acid CAS No. 98-76-0

p-Acetamidobenzenestibonic acid

Cat. No.: B12803698
CAS No.: 98-76-0
M. Wt: 305.93 g/mol
InChI Key: VCRSJHLUNDQHNW-UHFFFAOYSA-L
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Description

p-Acetamidobenzenestibonic acid: is an organoantimony compound with the molecular formula C8H10NO4Sb 4-acetylaminophenylstibonic acid This compound is characterized by the presence of an antimony atom bonded to a benzene ring substituted with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Acetamidobenzenestibonic acid typically involves the reaction of 4-acetamidophenylboronic acid with antimony trichloride in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: p-Acetamidobenzenestibonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding antimony(V) derivatives.

    Reduction: Reduction reactions can convert the antimony(V) derivatives back to antimony(III) compounds.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are commonly used.

    Substitution: Substitution reactions may involve reagents like or under acidic or basic conditions.

Major Products:

    Oxidation: Formation of antimony(V) derivatives.

    Reduction: Regeneration of antimony(III) compounds.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: p-Acetamidobenzenestibonic acid is used as a precursor in the synthesis of other organoantimony compounds. It serves as a building block for the development of novel materials with unique properties.

Biology: The compound has potential applications in biological research, particularly in the study of antimony-based drugs and their interactions with biological systems. It may be used to investigate the mechanisms of action of antimony-containing pharmaceuticals.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Antimony compounds have been studied for their antiprotozoal and anticancer activities, and this compound may contribute to the development of new treatments.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, electronics, and materials science.

Mechanism of Action

The mechanism of action of p-Acetamidobenzenestibonic acid involves its interaction with molecular targets such as enzymes and proteins. The antimony atom can form coordination complexes with biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its potential anticancer effects.

Comparison with Similar Compounds

  • p-Aminobenzenestibonic acid
  • p-Nitrobenzenestibonic acid
  • p-Hydroxybenzenestibonic acid

Comparison: p-Acetamidobenzenestibonic acid is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to p-Aminobenzenestibonic acid, the acetamido group provides additional stability and potential for hydrogen bonding. p-Nitrobenzenestibonic acid, on the other hand, has different electronic properties due to the nitro group, affecting its reactivity and applications. p-Hydroxybenzenestibonic acid has a hydroxyl group that influences its solubility and interactions with other molecules.

Properties

CAS No.

98-76-0

Molecular Formula

C8H10NO4Sb

Molecular Weight

305.93 g/mol

IUPAC Name

(4-acetamidophenyl)stibonic acid

InChI

InChI=1S/C8H8NO.2H2O.O.Sb/c1-7(10)9-8-5-3-2-4-6-8;;;;/h3-6H,1H3,(H,9,10);2*1H2;;/q;;;;+2/p-2

InChI Key

VCRSJHLUNDQHNW-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[Sb](=O)(O)O

Origin of Product

United States

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